

Spectral Analysis of Propargite: An In-depth Technical Guide

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Compound of Interest

Compound Name: "Propargite"

Cat. No.: B13396603

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This technical guide provides a comprehensive overview of the spectral analysis of Propargite, a widely used acaricide. By detailing its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, this document serves as a crucial resource for identification, quantification, and structural elucidation of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectral analysis of Propargite.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR (Estimated) and ^{13}C NMR Spectral Data

Precise, experimentally determined ^1H NMR data for Propargite is not readily available in the public domain. However, based on the analysis of structurally similar halogenated analogues, the following chemical shifts can be estimated. The ^{13}C NMR data is sourced from publicly available databases.^[1]

Table 1: NMR Spectral Data for Propargite

¹ H NMR (Estimated)	¹³ C NMR
Chemical Shift (δ, ppm)	Assignment
7.10 - 7.30 (m, 2H)	Ar-H
6.80 - 6.95 (m, 2H)	Ar-H
4.50 - 4.70 (m, 3H)	O-CH (cyclohexyl) & O-CH ₂ (propargyl)
4.10 - 4.30 (m, 1H)	O-CH (cyclohexyl)
2.50 (t, 1H)	≡C-H
1.20 - 2.20 (m, 8H)	Cyclohexyl-CH ₂
1.30 (s, 9H)	-C(CH ₃) ₃

Note: ¹H NMR data is estimated based on the reported values for 2-(3-chlorophenoxy)cyclohexyl prop-2-yn-1-yl sulfite (a structural analogue of Propargite). Actual experimental values may vary.[\[1\]](#)

Infrared (IR) Spectroscopy

The IR spectrum of Propargite exhibits characteristic absorption bands corresponding to its principal functional groups.

Table 2: Key IR Absorption Bands for Propargite

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Strong, Sharp	≡C-H stretch (alkyne)
2960 - 2850	Strong	C-H stretch (aliphatic)
~2120	Weak	C≡C stretch (alkyne)
1610, 1510	Medium	C=C stretch (aromatic ring)
1240	Strong	S=O stretch (sulfite)
1160	Strong	C-O stretch (ether)

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of Propargite results in a characteristic fragmentation pattern. The molecular ion peak is observed, along with several key fragment ions that provide structural information.

Table 3: Key Mass Spectrometry Data for Propargite

m/z	Relative Intensity (%)	Proposed Fragment Ion
350	Base Peak	$[M]^+$ (Molecular Ion)
335	High	$[M - CH_3]^+$
173	High	$[C_{10}H_{13}O_2]^+$
135	High	$[C_{10}H_{15}]^+$

Experimental Protocols

The following are generalized experimental protocols for the spectral analysis of Propargite, based on standard methodologies for pesticide analysis.

NMR Spectroscopy

- **Sample Preparation:** A solution of Propargite (10-20 mg) is prepared in a suitable deuterated solvent (e.g., $CDCl_3$, ~0.7 mL). The solution is filtered through a glass wool plug into a 5 mm NMR tube to remove any particulate matter.
- **Instrumentation:** 1H and ^{13}C NMR spectra are recorded on a 300 MHz or higher field NMR spectrometer.
- **Data Acquisition:**
 - 1H NMR: A standard pulse sequence is used. Data is acquired over a spectral width of 0-12 ppm. Chemical shifts are referenced to the residual solvent peak (e.g., $CDCl_3$ at 7.26 ppm).

- ^{13}C NMR: A proton-decoupled pulse sequence is used. Data is acquired over a spectral width of 0-220 ppm. Chemical shifts are referenced to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

IR Spectroscopy

- Sample Preparation: As Propargite is a viscous liquid, the Attenuated Total Reflectance (ATR) technique is suitable. A small drop of the neat sample is placed directly onto the ATR crystal (e.g., diamond or germanium). Alternatively, a thin film of the sample can be prepared between two KBr plates.
- Instrumentation: An FTIR spectrometer is used for analysis.
- Data Acquisition: The spectrum is typically recorded in the mid-IR range ($4000\text{--}400\text{ cm}^{-1}$) with a resolution of 4 cm^{-1} . A background spectrum of the clean ATR crystal or KBr plates is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (GC-MS)

- Sample Preparation: A dilute solution of Propargite is prepared in a volatile organic solvent (e.g., ethyl acetate or hexane) suitable for gas chromatography.
- Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source is used.
- GC Conditions:
 - Column: A non-polar capillary column (e.g., DB-5ms).
 - Injector Temperature: $250\text{ }^{\circ}\text{C}$.
 - Oven Program: A temperature gradient is used to ensure good separation, for example, starting at $100\text{ }^{\circ}\text{C}$, holding for 1 minute, then ramping to $280\text{ }^{\circ}\text{C}$ at $10\text{ }^{\circ}\text{C}/\text{min}$, and holding for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate.
- MS Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Quadrupole or Ion Trap.
- Scan Range: m/z 40-450.

Visualizations

Workflow for Spectral Analysis of Propargite

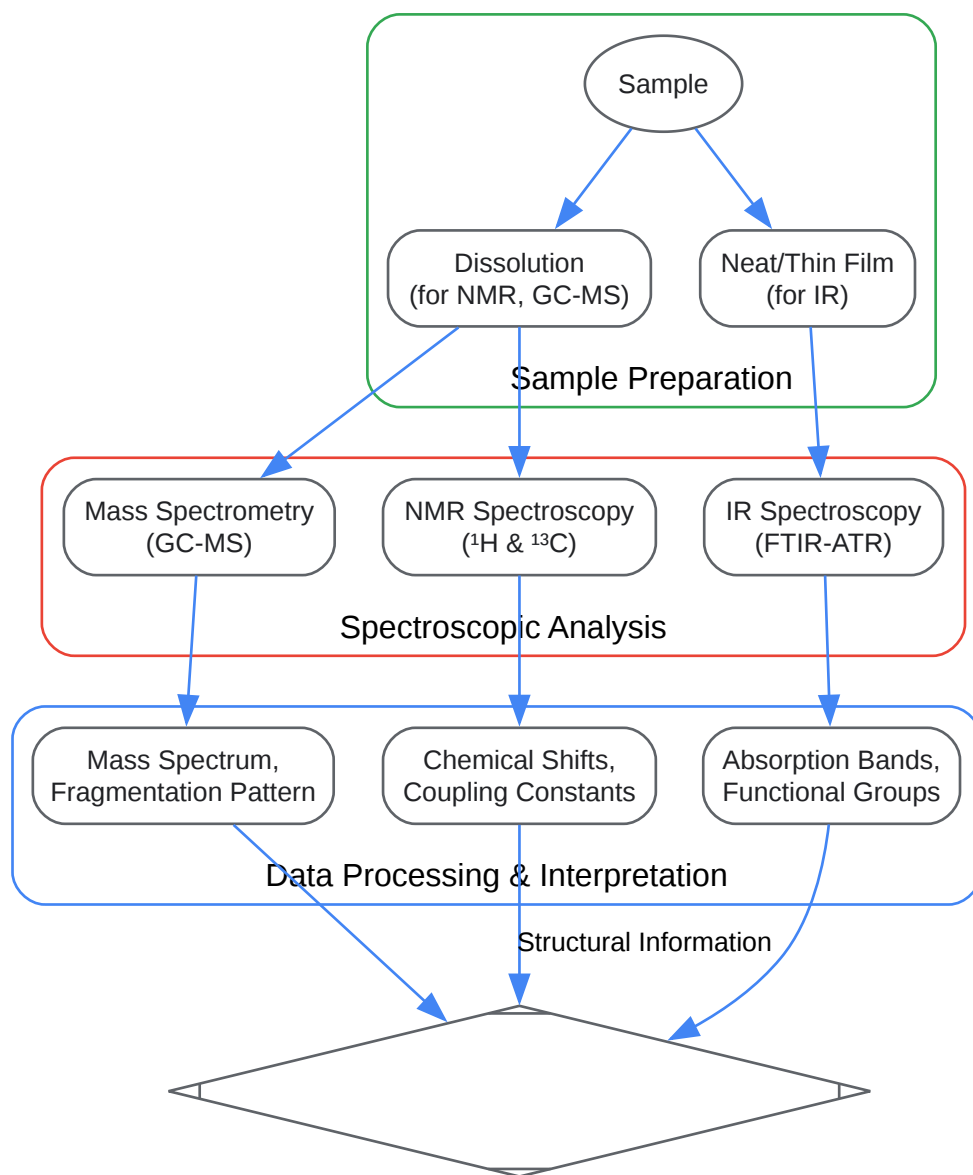


Figure 1. General workflow for the spectral analysis of Propargite.

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Figure 1. General workflow for the spectral analysis of Propargite.

Proposed Fragmentation Pathway of Propargite in Mass Spectrometry

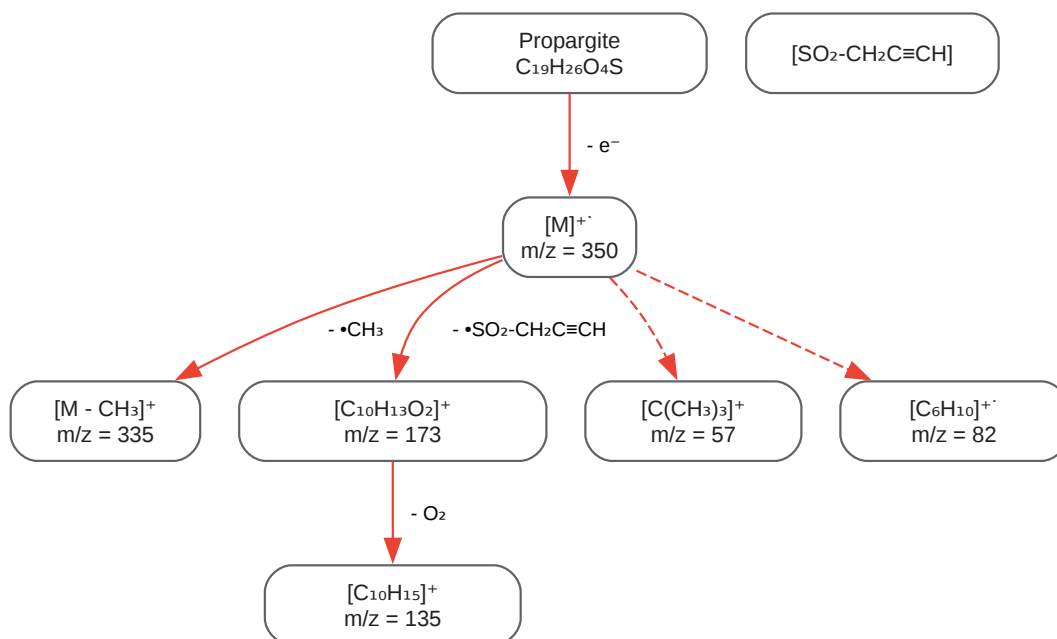


Figure 2. Proposed EI fragmentation pathway of Propargite.

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References

- 1. Design, synthesis, and biological activity of novel halogenated sulfite compounds - PMC [pmc.ncbi.nlm.nih.gov]
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